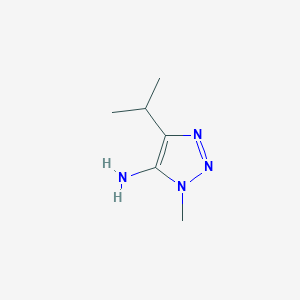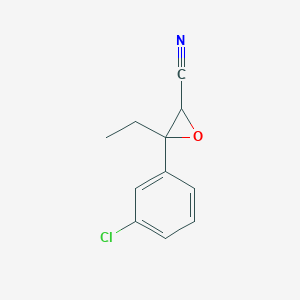![molecular formula C14H14N2O2 B13183066 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile is an organic compound that features a furan ring, a benzonitrile group, and an amino group substituted with a methoxyethyl chain. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile typically involves multi-step organic reactions. One possible route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the benzonitrile group: This can be achieved through nitrile formation reactions, such as the Sandmeyer reaction.
Substitution with the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the methoxyethyl chain: This step can be accomplished through alkylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the nitrile group could yield primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, such compounds might be used in the development of new materials, such as polymers or organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
5-(Furan-2-yl)-2-aminobenzonitrile: Similar structure but without the methoxyethyl substitution.
2-(Furan-2-yl)benzonitrile: Lacks the amino group.
5-(Furan-2-yl)-2-(methylamino)benzonitrile: Similar structure but with a different alkyl substitution on the amino group.
Uniqueness
The presence of the methoxyethyl group in 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile may confer unique properties, such as increased solubility, altered reactivity, or enhanced biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-2-(2-methoxyethylamino)benzonitrile |
InChI |
InChI=1S/C14H14N2O2/c1-17-8-6-16-13-5-4-11(9-12(13)10-15)14-3-2-7-18-14/h2-5,7,9,16H,6,8H2,1H3 |
Clave InChI |
AZARJCFFAGWBMC-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=C(C=C(C=C1)C2=CC=CO2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


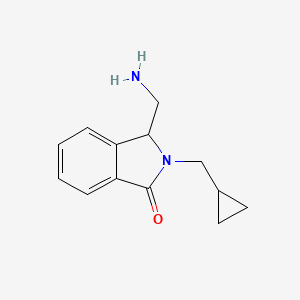


![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)

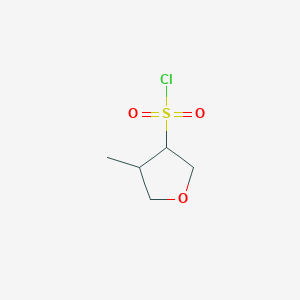
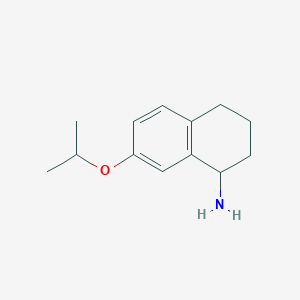
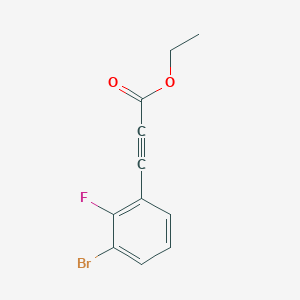
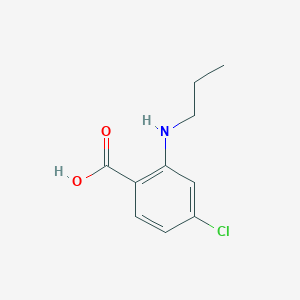
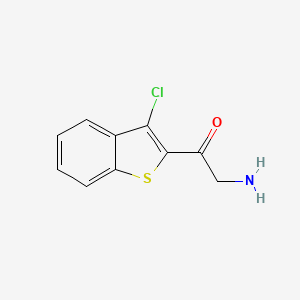
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)
![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
